molecular formula C12H9BrClNO B3232206 5-(Benzyloxy)-2-bromo-3-chloropyridine CAS No. 1335052-36-2

5-(Benzyloxy)-2-bromo-3-chloropyridine

Cat. No. B3232206
CAS RN: 1335052-36-2
M. Wt: 298.56 g/mol
InChI Key: BCQADVYYDAZODF-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be analyzed by looking at the reactants, conditions, and steps involved .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the bonding and arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds with biological activity .

Safety and Hazards

The safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could be based on its properties, reactivity, or biological activity .

properties

IUPAC Name

2-bromo-3-chloro-5-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-12-11(14)6-10(7-15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQADVYYDAZODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856697
Record name 5-(Benzyloxy)-2-bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1335052-36-2
Record name 5-(Benzyloxy)-2-bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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